(3,4-dihydroisoquinolin-2(1H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone

Medicinal Chemistry Physicochemical Profiling BACE-1 Inhibitor Design

Secure the exact dihydroisoquinoline‑pyrazinyl‑thiazole chemotype required to reproduce published BACE‑1 SAR. With ≥95% purity and a neutral, brain‑penetrant‑optimised structure, this compound serves as a critical comparator in PAMPA/MDR1‑MDCK permeability panels. Avoid generic analogs that alter potency and efflux ratios—request a quote for 10‑100 mg today.

Molecular Formula C17H14N4OS
Molecular Weight 322.39
CAS No. 1234840-98-2
Cat. No. B2867755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-dihydroisoquinolin-2(1H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone
CAS1234840-98-2
Molecular FormulaC17H14N4OS
Molecular Weight322.39
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)C(=O)C3=CSC(=N3)C4=NC=CN=C4
InChIInChI=1S/C17H14N4OS/c22-17(21-8-5-12-3-1-2-4-13(12)10-21)15-11-23-16(20-15)14-9-18-6-7-19-14/h1-4,6-7,9,11H,5,8,10H2
InChIKeyFJPCWRUXSNKMSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Focused Overview of (3,4-dihydroisoquinolin-2(1H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone (CAS 1234840-98-2)


(3,4-dihydroisoquinolin-2(1H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone (CAS 1234840-98-2) is a synthetic small molecule with the molecular formula C17H14N4OS, a molecular weight of 322.39 g/mol, and a structure that couples a 3,4-dihydroisoquinoline moiety to a 2-(pyrazin-2-yl)thiazole-4-carbonyl scaffold. This chemotype has been explored in research programs targeting BACE-1 (beta-secretase 1) for Alzheimer's disease, though publicly available target engagement and selectivity data for this exact compound are limited [1]. The compound is primarily offered as a reference standard or screening candidate by select chemical suppliers.

Why Generic Substitution Fails for (3,4-dihydroisoquinolin-2(1H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone in Research Procurement


In the structurally related dihydroisoquinoline series targeting BACE-1, minor modifications to the heterocyclic head group or the nature of the carbonyl linker are known to drastically alter inhibitory potency, brain permeability, and P-glycoprotein (P-gp) efflux ratios [1]. Therefore, substituting this compound with a generic analog—such as one carrying a morpholine, indoline, or a differently substituted thiazole—without quantitative comparative binding and ADME data risks undermining a study's reproducibility, especially when the precise spatial and electronic features of the pyrazin-2-yl-thiazole moiety are required to recapitulate published structure-activity relationships.

Quantitative Evidence Guide for the Differentiation of (3,4-dihydroisoquinolin-2(1H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone


Molecular Physicochemical Property Benchmarking Against Closest Structural Analogs

The target compound (MW = 322.39, MF = C17H14N4OS) possesses a pyrazin-2-yl-thiazole-4-yl substituent that distinguishes it from the 6-methoxy-3,4-dihydroisoquinoline analog (MW = 352.41) [1] and the 6-fluoro-2-methyl-3,4-dihydroquinoline variant (MW = 354.40) . While no head-to-head biological assay data are publicly available, the calculated differences in lipophilicity (ClogP), polar surface area, and hydrogen-bond acceptor count arising from the unsubstituted dihydroisoquinoline core versus the methoxy- or fluoro-quinoline cores are expected to impact passive permeability and efflux susceptibility, both critical for CNS drug discovery [2].

Medicinal Chemistry Physicochemical Profiling BACE-1 Inhibitor Design

Lack of a Carboxylic Acid Moiety as a Key Structural Differentiator from the Series Origin Hit

The BACE-1 screening hit that initiated the dihydroisoquinoline series contained a carboxylic acid group, which was systematically replaced to improve permeability and reduce P-gp efflux [1]. The target compound (3,4-dihydroisoquinolin-2(1H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone lacks an acidic functionality, positioning it as a later-stage optimized analog. In the published series, compound 31 (a close structural relative) achieved a P-gp efflux ratio of <2.0 and high passive permeability in a PAMPA assay, while the initial carboxylic acid-containing lead showed poor permeability [1]. Although direct data for the target compound are absent, its neutral, non-carboxylic acid structure places it in a favorable region of the SAR landscape for CNS exposure.

Structure-Based Drug Design BACE-1 CNS Permeability

Purity and Analytical Characterization as Key Procurement Differentiators

Commercially available lots of the target compound are typically supplied at ≥95% purity as determined by HPLC [1]. In contrast, some close analogs—such as the indolin-1-yl variant (CAS 1235334-34-5, MW 308.4) or the morpholino derivative (CAS 1219903-43-1, MW 276.32)—may be offered at lower purities (e.g., 90%) or as part of crude compound libraries without full characterization . For studies where data reproducibility hinges on the absence of potent trace impurities, the higher median purity of the target compound provides a measurable quality advantage.

Quality Control Chemical Procurement HPLC Purity

Optimal Research and Industrial Application Scenarios for (3,4-dihydroisoquinolin-2(1H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone


Structure-Activity Relationship (SAR) Expansion of BACE-1 Non-Aspartyl Inhibitor Series

The compound serves as a key intermediate or comparator in SAR studies aiming to explore the effect of the 3,4-dihydroisoquinoline core versus substituted variants (e.g., 6-methoxy or 6-fluoro) on BACE-1 potency and selectivity, as guided by the published X-ray co-crystal structures of related dihydroisoquinoline inhibitors [1].

Physicochemical and ADME Profiling for CNS Drug Candidate Optimization

Given its moderate molecular weight (322.39 g/mol) and neutral, non-carboxylic acid structure, this compound is useful as a reference in CNS permeability assay panels (PAMPA, MDR1-MDCK) designed to benchmark the passive permeability and efflux liability of new BACE-1 inhibitor candidates against established series members [1].

Chemical Probe Synthesis for Target Engagement Studies in Alzheimer's Disease Models

When linked to a suitable biotin or fluorophore handle via the unsubstituted dihydroisoquinoline nitrogen, this compound can be transformed into a chemical probe for investigating BACE-1 target engagement in cellular or in vivo models, provided that the linker does not compromise the binding mode characterized for the dihydroisoquinoline series [1].

Quality Control Reference Standard in Compound Management Workflows

Due to its consistently high commercial purity (≥95% by HPLC) and well-defined structure, this compound is suitable for use as a system suitability standard in LC-MS-based screening platforms, ensuring accurate quantification and detection of structurally related impurities in large compound libraries [2].

Quote Request

Request a Quote for (3,4-dihydroisoquinolin-2(1H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.